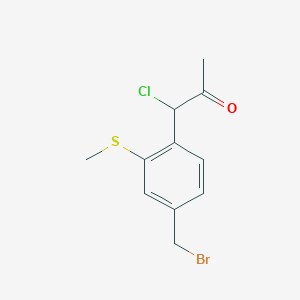![molecular formula C19H20BF3O2 B14037468 4,4,5,5-Tetramethyl-2-(4'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)-1,3,2-dioxaborolane](/img/structure/B14037468.png)
4,4,5,5-Tetramethyl-2-(4'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4,5,5-Tetramethyl-2-(4’-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)-1,3,2-dioxaborolane is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by its unique structure, which includes a dioxaborolane ring and a trifluoromethyl-substituted biphenyl group. It is commonly used as a reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(4’-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)-1,3,2-dioxaborolane typically involves the following steps:
Formation of the Biphenyl Intermediate: The initial step involves the synthesis of the biphenyl intermediate, which is achieved through a Suzuki-Miyaura coupling reaction between 4-bromo-1-(trifluoromethyl)benzene and phenylboronic acid. This reaction is catalyzed by a palladium catalyst and requires a base such as potassium carbonate in an aqueous solvent.
Formation of the Dioxaborolane Ring: The biphenyl intermediate is then reacted with bis(pinacolato)diboron in the presence of a base such as potassium acetate and a palladium catalyst. This step forms the dioxaborolane ring, resulting in the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems and continuous flow reactors can further enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4,4,5,5-Tetramethyl-2-(4’-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronate esters.
Reduction: Reduction reactions can convert the compound into borohydrides or other reduced boron species.
Substitution: The compound can participate in substitution reactions, where the dioxaborolane ring is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate. These reactions are typically carried out in aqueous or organic solvents at room temperature.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous solvents under inert atmosphere.
Substitution: Substitution reactions often require the use of strong bases or nucleophiles, and are carried out in polar aprotic solvents such as dimethyl sulfoxide or tetrahydrofuran.
Major Products
Oxidation: Boronic acids and boronate esters.
Reduction: Borohydrides and other reduced boron species.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4,4,5,5-Tetramethyl-2-(4’-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura coupling reactions to synthesize complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of boron-containing drugs and as a tool for studying boron metabolism in biological systems.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 4,4,5,5-Tetramethyl-2-(4’-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The dioxaborolane ring can coordinate with nucleophiles, facilitating various chemical transformations. In biological systems, the compound can interact with enzymes and other biomolecules, influencing metabolic pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4,5,5-Tetramethyl-2-(4’-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)-1,3,2-dioxaborolane: Similar compounds include other dioxaborolane derivatives with different substituents on the biphenyl ring, such as methyl, ethyl, or halogen groups.
Benzene, 1,2,4,5-tetramethyl-3,6-bis(trifluoromethyl): This compound shares structural similarities but lacks the dioxaborolane ring, resulting in different chemical properties and reactivity.
Uniqueness
The uniqueness of 4,4,5,5-Tetramethyl-2-(4’-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)-1,3,2-dioxaborolane lies in its combination of a dioxaborolane ring and a trifluoromethyl-substituted biphenyl group. This unique structure imparts distinct chemical properties, such as high stability and reactivity, making it a valuable reagent in various chemical and biological applications.
Propriétés
Formule moléculaire |
C19H20BF3O2 |
|---|---|
Poids moléculaire |
348.2 g/mol |
Nom IUPAC |
4,4,5,5-tetramethyl-2-[3-[4-(trifluoromethyl)phenyl]phenyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C19H20BF3O2/c1-17(2)18(3,4)25-20(24-17)16-7-5-6-14(12-16)13-8-10-15(11-9-13)19(21,22)23/h5-12H,1-4H3 |
Clé InChI |
FVQLXEYYLLWMOY-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3=CC=C(C=C3)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


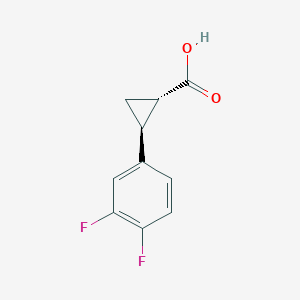
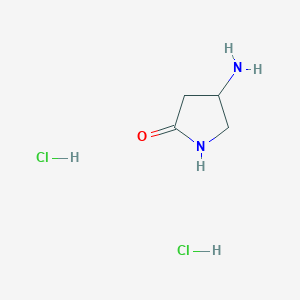
![Methyl 4-chloro-1-methyl-1H-pyrazolo[3,4-D]pyrimidine-6-carboxylate](/img/structure/B14037401.png)
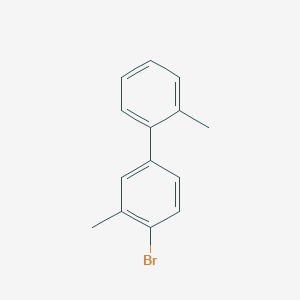

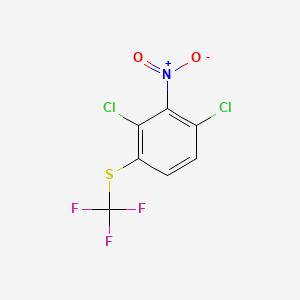
![7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine](/img/structure/B14037419.png)
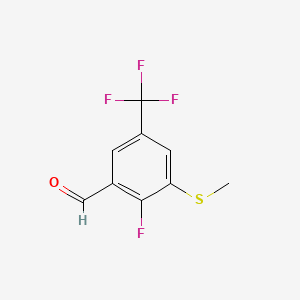
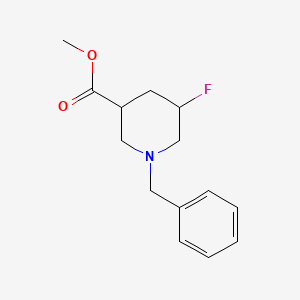
![(1-(tert-Butyl)-4,5,6,7-tetrahydro-1H-benzo[d][1,2,3]triazol-5-yl)methanamine](/img/structure/B14037443.png)

![2-(6-Aminospiro[3.3]heptan-2-YL)propan-2-OL](/img/structure/B14037450.png)
